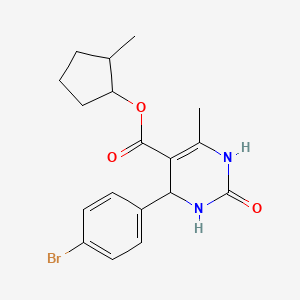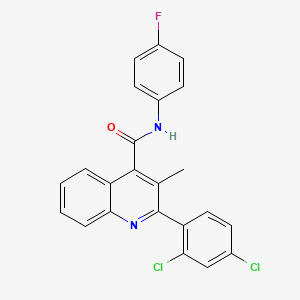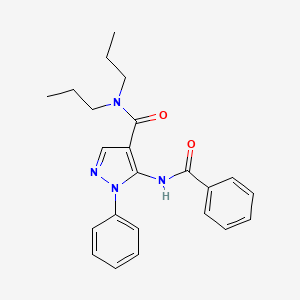![molecular formula C15H14N4O6S2 B5002210 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzymes histone deacetylase 6 (HDAC6) and HDAC10. It has been studied extensively for its potential use in the treatment of various cancers and other diseases.
Mécanisme D'action
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10 are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 inhibits these enzymes, leading to an increase in acetylation of histones and other proteins. This, in turn, can affect gene expression and cellular processes such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ACY-1215 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and survival of multiple myeloma cells. It has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ACY-1215 is its specificity for N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Orientations Futures
Future research on ACY-1215 could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. It could also be studied for its potential use in other diseases, such as neurodegenerative disorders or viral infections. Further studies could also investigate the mechanisms underlying its anti-inflammatory effects and potential use in autoimmune disorders.
Méthodes De Synthèse
The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminosulfonylaniline to give the desired product.
Applications De Recherche Scientifique
ACY-1215 has been shown to have potential therapeutic applications in several diseases, including multiple myeloma, lymphoma, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c1-25-13-7-2-9(8-12(13)19(21)22)14(20)18-15(26)17-10-3-5-11(6-4-10)27(16,23)24/h2-8H,1H3,(H2,16,23,24)(H2,17,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXCHUKUFYEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R*,6S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5002148.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-{[5-(methoxymethyl)-2-furyl]methyl}piperidine](/img/structure/B5002185.png)

![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5002192.png)
![6-(cyclobutylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5002200.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002207.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)
![dimethyl 2-(isonicotinoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5002221.png)
![N-{3-[(2-naphthylamino)carbonyl]phenyl}-2-selenophenecarboxamide](/img/structure/B5002223.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)
